molecular formula C2H4Cl3O2Te- B605601 AS101 CAS No. 106566-58-9

AS101

Cat. No.: B605601
CAS No.: 106566-58-9
M. Wt: 294.0 g/mol
InChI Key: AGZDZTOMXZEDLY-UHFFFAOYSA-K
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Description

It is structurally similar to cisplatin and exhibits immunostimulatory, anti-inflammatory, and anti-tumor properties . This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology.

Mechanism of Action

Target of Action

AS101, also known as Ammonium trichloro (dioxoethylene-O,O’) tellurate, primarily targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) . This integrin molecule plays a fundamental role in the recruitment of leukocytes in inflammation . This compound also interacts with the histone deacetylase, SIRT1, which plays a major role in glucose regulation and lipid metabolism .

Mode of Action

This compound interacts with its targets in a unique way. It has been demonstrated that this compound quickly activates in an aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species . This compound inhibits the activity of the VLA-4 integrin by redox inactivation of adjacent thiols in the exofacial domain of VLA-4 . This results in a decrease of inflammatory cytokines and chemokines produced in the glomeruli of diseased rats, resulting in decreased further macrophage recruitment .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the proteolytic activity of caspase 1, inhibits IL-10 synthesis, and potentiates IL-1α, IL-2, and TNFα release . This compound also reduces the levels of p-AKT, increases levels of PTEN, and decreases p-GSK3β and p-FoxO3a expression . These changes affect the polarization of retina-specific T cells towards Th1 or Th17 lineage .

Pharmacokinetics

It is remarkable for its lack of toxicity , suggesting good bioavailability and tolerability.

Result of Action

This compound has profound molecular and cellular effects. It reduces the number of CD49d+ inflammatory monocyte/macrophage cells in the spinal cord . It also reduces the infiltration of CD4+ and CD49+/VLA4 T cells . In addition, this compound treatment results in apoptosis in T cells from MS patients .

Action Environment

The action of this compound can be influenced by environmental factors such as stress or trauma . .

Biochemical Analysis

Biochemical Properties

AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium trichlorotellurate can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous medium. The reaction typically proceeds as follows:

TeCl4+2NH4Cl(NH4)2TeCl6\text{TeCl}_4 + 2 \text{NH}_4\text{Cl} \rightarrow \text{(NH}_4\text{)}_2\text{TeCl}_6 TeCl4​+2NH4​Cl→(NH4​)2​TeCl6​

Industrial Production Methods: The industrial production of ammonium trichlorotellurate involves the large-scale reaction of tellurium tetrachloride with ammonium chloride under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium trichlorotellurate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to higher oxidation states of tellurium.

    Reduction: It can be reduced to lower oxidation states or elemental tellurium.

    Substitution: It can undergo substitution reactions with other halides or ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Halide exchange reactions using halide salts or ligands in aqueous or organic solvents.

Major Products:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Elemental tellurium or lower oxidation state tellurium compounds.

    Substitution: Various tellurium halides or ligand-substituted tellurium compounds.

Scientific Research Applications

Ammonium trichlorotellurate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.

Properties

CAS No.

106566-58-9

Molecular Formula

C2H4Cl3O2Te-

Molecular Weight

294.0 g/mol

IUPAC Name

ethane-1,2-diolate;tellurium(4+);trichloride

InChI

InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3

InChI Key

AGZDZTOMXZEDLY-UHFFFAOYSA-K

SMILES

Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+]

Canonical SMILES

C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-101;  IVX-Q-101;  PRX-0001;  PRX-0002;  PRX-001;  WAX-120337;  IVXQ-101;  AS101;  IVXQ101;  PRX0001;  PRX0002;  PRX001; WAX120337;  AS 101;  IVX Q 101;  PRX 0001;  PRX 0002;  PRX 001;  WAX 120337;  IVXQ 101; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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